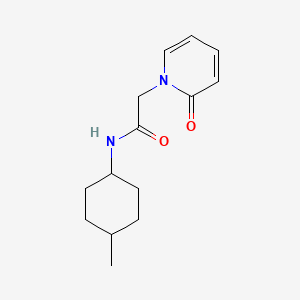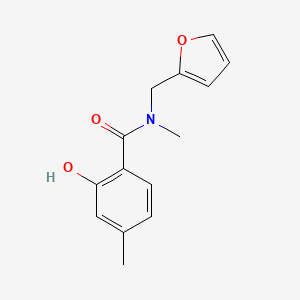![molecular formula C18H18N2O2 B7473765 N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7473765.png)
N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide, also known as MCI-186 or Edaravone, is a small molecule drug that has been extensively studied for its neuroprotective effects. It was first developed in Japan in 1984 and has since been approved for clinical use in several countries, including Japan, China, and South Korea.
Mecanismo De Acción
The exact mechanism of action of N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide is not fully understood, but it is believed to act as a free radical scavenger and to inhibit lipid peroxidation. It may also have anti-inflammatory effects that contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide has been shown to have a number of biochemical and physiological effects, including reducing oxidative stress, inhibiting apoptosis, and reducing inflammation. It has also been shown to improve neurological function in animal models of stroke and ALS.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide in lab experiments is its well-established neuroprotective properties, which make it a useful tool for studying neurological disorders. However, one limitation is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide, including:
1. Further elucidating its mechanism of action to better understand how it exerts its neuroprotective effects.
2. Investigating its potential use in other neurological disorders, such as Parkinson's disease and multiple sclerosis.
3. Developing new formulations or delivery methods to improve its bioavailability and efficacy.
4. Studying its potential use in combination with other neuroprotective agents to enhance its effects.
In conclusion, N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide is a promising drug that has been extensively studied for its neuroprotective effects. Its antioxidant and anti-inflammatory properties make it a useful tool for studying neurological disorders, and there are several potential future directions for research on this compound.
Métodos De Síntesis
The synthesis of N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide involves several steps, including the reaction of 2-bromoacetophenone with methyl isocyanate to produce N-methyl-2-bromoacetophenone. This compound is then reacted with 2,3-dihydro-1H-indene-5-carboxylic acid to produce N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide.
Aplicaciones Científicas De Investigación
N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide has been extensively studied for its neuroprotective effects in various neurological disorders, including stroke, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). It has been shown to have antioxidant properties that can help protect neurons from oxidative stress and inflammation.
Propiedades
IUPAC Name |
N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-19-18(22)15-7-2-3-8-16(15)20-17(21)14-10-9-12-5-4-6-13(12)11-14/h2-3,7-11H,4-6H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGKKYRIUQGEGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1NC(=O)C2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-1-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7473693.png)

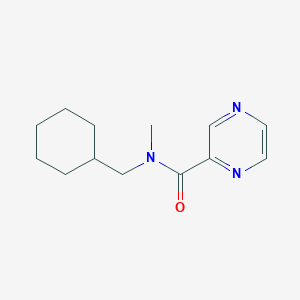
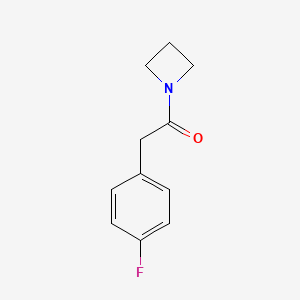
![2-fluoro-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide](/img/structure/B7473732.png)
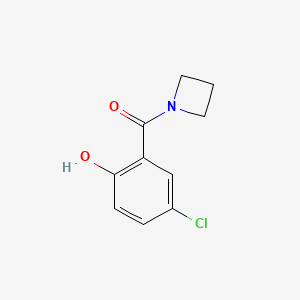
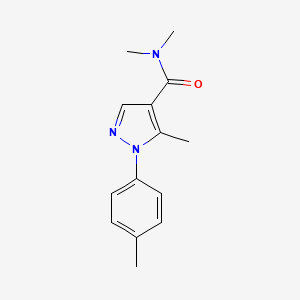

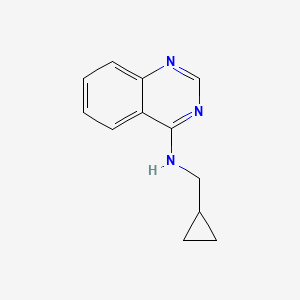
![3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7473762.png)
